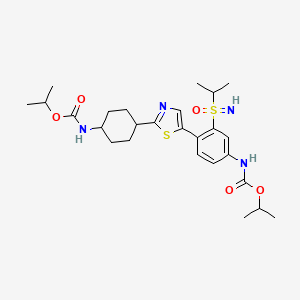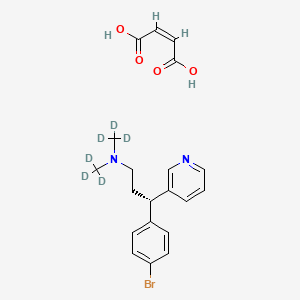
(S)-Brompheniramine-d6 (maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Brompheniramine-d6 (maleate) is a deuterated form of brompheniramine, an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold. The deuterium atoms in (S)-Brompheniramine-d6 replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. The maleate salt form enhances the solubility and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Brompheniramine-d6 (maleate) involves several steps:
Starting Material: The synthesis begins with the preparation of deuterated intermediates.
Bromination: The deuterated intermediate undergoes bromination to introduce the bromine atom.
Formation of Maleate Salt: The brominated intermediate is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (S)-Brompheniramine-d6 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled bromination and salt formation.
Purification: Employing crystallization and filtration techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Brompheniramine-d6 (maleate) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to remove the bromine atom.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-Brompheniramine-d6 (maleate) has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of brompheniramine.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to histamine receptors and allergic responses.
Industrial Applications: Utilized in the development of new antihistamine formulations and improving existing ones.
Wirkmechanismus
(S)-Brompheniramine-d6 (maleate) exerts its effects by blocking histamine H1 receptors, thereby preventing histamine from binding and causing allergic symptoms. The deuterium atoms do not significantly alter the mechanism of action but can affect the metabolic stability and half-life of the compound. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpheniramine: Another antihistamine with a similar structure and mechanism of action.
Dexchlorpheniramine: The dextrorotatory isomer of chlorpheniramine with enhanced potency.
Triprolidine: An antihistamine with a similar therapeutic use but different chemical structure.
Uniqueness
(S)-Brompheniramine-d6 (maleate) is unique due to the presence of deuterium atoms, which can provide valuable insights into the pharmacokinetics and metabolism of brompheniramine. This makes it a useful tool in research settings where understanding the detailed behavior of the compound is crucial.
Eigenschaften
Molekularformel |
C20H23BrN2O4 |
|---|---|
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
(3S)-3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;5-3(6)1-2-4(7)8/h3-8,10,12,16H,9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m0./s1/i1D3,2D3; |
InChI-Schlüssel |
VYQJTGFMCKAYQN-FJHMAUTRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Br)C2=CN=CC=C2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




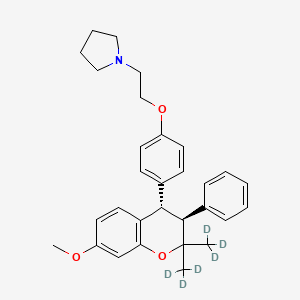
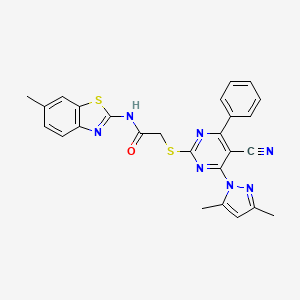
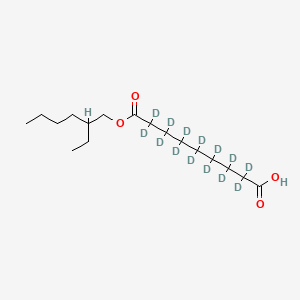
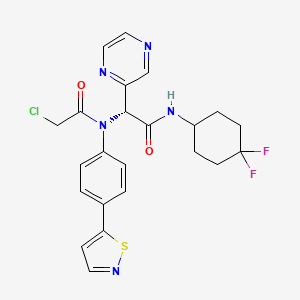
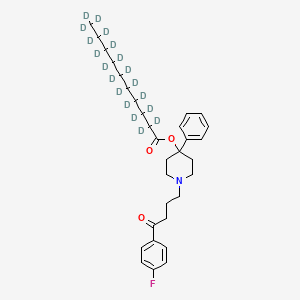
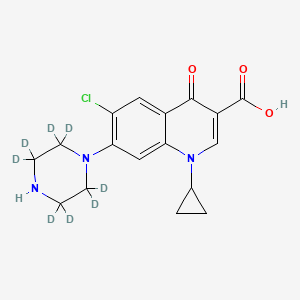

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

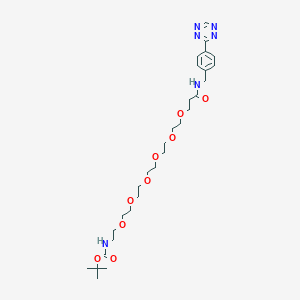
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
